molecular formula C21H23BrN2O2S2 B12015270 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Cat. No.: B12015270
M. Wt: 479.5 g/mol
InChI Key: KTJDLPDZZFEXOY-ZCXUNETKSA-N
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Description

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a brominated butyl group, an oxoindolinylidene moiety, and a thioxothiazolidinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 1-butylindoline-2,3-dione, undergoes bromination to introduce the bromine atom at the 5-position.

    Condensation: The brominated intermediate is then condensed with cyclohexylamine to form the corresponding imine.

    Cyclization: The imine undergoes cyclization with thiourea to form the thioxothiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, potentially causing strand breaks or inhibiting replication. It may also interact with proteins, altering their structure and function. These interactions can lead to various biological effects, including cytotoxicity in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group may enhance the compound’s stability and its ability to interact with specific molecular targets.

Properties

Molecular Formula

C21H23BrN2O2S2

Molecular Weight

479.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H23BrN2O2S2/c1-2-3-11-23-16-10-9-13(22)12-15(16)17(19(23)25)18-20(26)24(21(27)28-18)14-7-5-4-6-8-14/h9-10,12,14H,2-8,11H2,1H3/b18-17-

InChI Key

KTJDLPDZZFEXOY-ZCXUNETKSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O

Origin of Product

United States

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